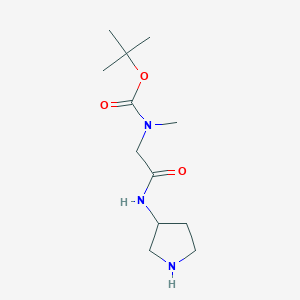

tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate

Description

Properties

Molecular Formula |

C12H23N3O3 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-[2-oxo-2-(pyrrolidin-3-ylamino)ethyl]carbamate |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15(4)8-10(16)14-9-5-6-13-7-9/h9,13H,5-8H2,1-4H3,(H,14,16) |

InChI Key |

VYOSIZRRDJSFFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)NC1CCNC1 |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

A detailed synthetic route might involve the following steps:

Step 1: Preparation of Pyrrolidine Derivative

- React pyrrolidine with a suitable protecting group (e.g., Boc) to form a protected pyrrolidine derivative.

- Use a base like triethylamine (TEA) and a solvent such as tetrahydrofuran (THF).

Step 2: Formation of Carbamate Linkage

- React the protected pyrrolidine derivative with a carbamate-forming reagent (e.g., Boc2O) in the presence of a base (e.g., DMAP).

- Use a solvent like dichloromethane (DCM) for better solubility.

Step 3: Introduction of the Methyl Group

- Perform an alkylation reaction using a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).

- Use a solvent like dimethylformamide (DMF) for this step.

Step 4: Oxidation or Formation of the Oxocarbonyl Group

- Use an oxidizing agent (e.g., Dess-Martin periodinane) to introduce the oxocarbonyl group.

- Alternatively, use a pre-formed oxocarbonyl precursor if available.

Step 5: Deprotection and Finalization

- Deprotect the pyrrolidine ring if necessary using trifluoroacetic acid (TFA).

- Purify the final product using techniques like high-performance liquid chromatography (HPLC).

Reaction Conditions and Optimization

| Step | Reaction Conditions | Optimization Factors |

|---|---|---|

| Formation of Carbamate Linkage | Room temperature, DCM, DMAP | Stoichiometry of Boc2O, solvent choice |

| Introduction of Methyl Group | DMF, NaH, methyl iodide | Temperature control, base selection |

| Oxidation | Dess-Martin periodinane, DCM | Oxidizing agent concentration, time |

| Deprotection | TFA, room temperature | Time, TFA concentration |

Purification and Characterization

Purification of This compound typically involves chromatographic techniques such as HPLC or column chromatography. Characterization can be achieved through spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Spectroscopic Characterization

- NMR Spectroscopy : Use 1H and 13C NMR to identify proton environments and carbon signals, respectively. For example, the tert-butyl group typically appears as a singlet around 1.4 ppm in 1H NMR.

- Mass Spectrometry : Confirm the molecular weight by observing the molecular ion peak (e.g., [M+H]+).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Protecting Groups and Substituents

A key structural analog is phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4, ). Unlike the target compound’s pyrrolidine group, this analog uses a trifluoroethylamino substituent. Additionally, the benzyl (phenylmethyl) carbamate protecting group differs from the tert-butyl group in deprotection conditions: benzyl groups typically require hydrogenolysis, whereas tert-butyl carbamates are cleaved under acidic conditions .

Aromatic vs. Aliphatic Carbamates

tert-Butyl methyl(3-methylpyridin-2-yl)carbamate () incorporates a pyridine ring, contrasting with the target compound’s aliphatic pyrrolidine. Physicochemical comparisons reveal that the compound (C₁₂H₁₈N₂O₂, 222.3 g/mol) is smaller and less polar than the target compound, which likely has a higher molecular weight due to the pyrrolidine and oxoethyl groups .

Key Research Findings and Implications

- Protecting Group Utility : The tert-butyl carbamate group in the target compound offers stability under basic conditions and ease of removal compared to benzyl carbamates .

- Substituent Effects : Pyrrolidine enhances solubility and hydrogen bonding, whereas fluorinated or aromatic substituents (e.g., ) increase lipophilicity and metabolic stability .

- Synthetic Flexibility : The target compound’s synthesis likely prioritizes Boc protection strategies, whereas complex analogs require cross-coupling or multi-component reactions .

Biological Activity

tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate (CAS No. 102550597) is a carbamate compound with a molecular formula of . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activities and influencing various biochemical pathways. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by several functional groups that contribute to its biological activity:

- tert-butyl group : Enhances lipophilicity and stability.

- methyl group : Modulates steric effects.

- pyrrolidin-3-ylamino moiety : Potentially interacts with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 239.33 g/mol |

| Solubility (pH 7.4) | Moderate |

| LogP | 1.5 |

| TPSA (Topological Polar Surface Area) | 68 Ų |

Research indicates that this compound may act as a modulator of specific enzymes or receptors. Its interactions can influence signaling pathways associated with various diseases, including cancer and neurodegenerative disorders. The compound's ability to bind to these targets suggests potential therapeutic applications.

Case Studies

- Enzyme Inhibition Studies : In vitro assays have demonstrated that the compound can inhibit certain kinases involved in cell proliferation. For instance, studies reported IC50 values indicating significant inhibition of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation and cancer cell survival .

- Cell Cycle Arrest : Research has shown that treatment with this compound leads to cell cycle arrest in cancer cell lines, specifically at the G2/M phase. This effect was measured using flow cytometry techniques, highlighting the compound's potential as an anticancer agent .

- Apoptosis Induction : Further investigations revealed that the compound induces apoptosis in tumor cells through mitochondrial pathways, suggesting a dual mechanism of action involving both cell cycle modulation and pro-apoptotic signaling .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-methyl-N-(pyrrolidin-3-yl)carbamate | C12H23N3O3 | Similar structure; studied for neuroprotective effects |

| Tert-butyl (2-(piperidin-4-yl)ethyl)carbamate | C13H25N3O2 | Lacks carbonyl functionality; different pharmacological profile |

| Tert-butyl (2-(morpholinomethyl))carbamate | C12H23N3O2 | Features a morpholine ring; distinct mechanism of action |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing tert-butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via carbamate formation reactions. For example, analogous compounds (e.g., tert-butyl carbamates) are prepared by reacting amines with tert-butyl chloroformate in the presence of a base such as triethylamine under inert atmospheres at low temperatures (0–5°C) to minimize side reactions . Key parameters include:

- Temperature : Lower temperatures reduce undesired hydrolysis or dimerization.

- Solvent : Dichloromethane or THF is often used to enhance solubility and reaction homogeneity.

- Purification : Recrystallization or column chromatography is critical to achieve >95% purity .

Q. How is this compound characterized using spectroscopic techniques, and what key spectral data should researchers expect?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are standard. For example:

- ¹H NMR : Expect signals for the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine protons (δ ~2.8–3.5 ppm, multiplet). The carbamate carbonyl (C=O) typically appears at δ ~155–160 ppm in ¹³C NMR .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., ~270–300 g/mol depending on substituents) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported CAS numbers, structural data, or biological activity profiles for this compound?

- Methodological Answer : Discrepancies in CAS numbers (e.g., conflicting identifiers for similar derivatives) require cross-referencing authoritative databases like PubChem or EPA DSSTox. For structural validation:

- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry.

- HPLC-MS : Confirms purity and molecular weight.

- Literature Comparison : Cross-check spectral data with peer-reviewed studies to validate claims .

Q. How does tert-butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate interact with biological targets, and what methodologies elucidate its mechanism of action?

- Methodological Answer : The compound’s pyrrolidine and carbamate moieties suggest potential enzyme inhibition (e.g., proteases or kinases). Techniques include:

- Molecular Docking : Predicts binding affinity to target proteins (e.g., using AutoDock Vina).

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., Kd values).

- Enzyme Activity Assays : Measures inhibition potency (IC50) in vitro .

Q. What challenges arise in scaling up synthesis, and how can reaction parameters be optimized for industrial-grade purity?

- Methodological Answer : Scale-up challenges include maintaining yield consistency and minimizing impurities. Solutions involve:

- Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic reactions.

- Design of Experiments (DoE) : Statistically optimizes variables (e.g., reagent stoichiometry, pH).

- In-line Analytics : PAT tools (e.g., FTIR) monitor reaction progress in real time .

Critical Analysis of Contradictory Data

- CAS Number Ambiguities : Derivatives like tert-butyl carbamates with pyrrolidine substituents may have overlapping or misassigned CAS numbers (e.g., 1355238-00-4 vs. 1355196-82-5). Researchers must verify via PubChem or Reaxys .

- Biological Activity : Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., buffer pH, substrate concentration). Standardized protocols (e.g., IC50 under pH 7.4) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.